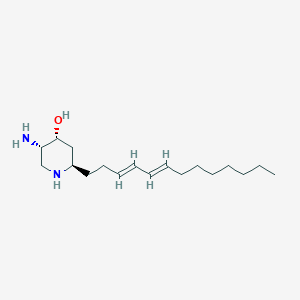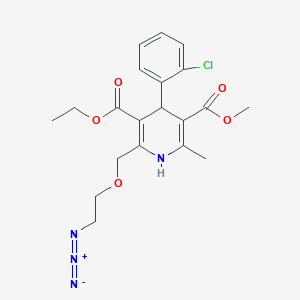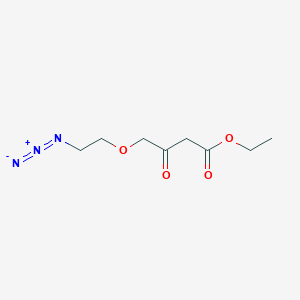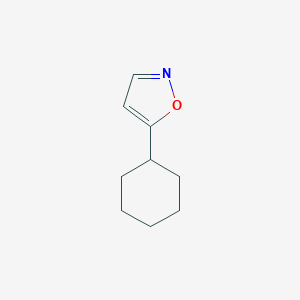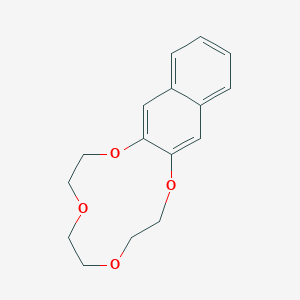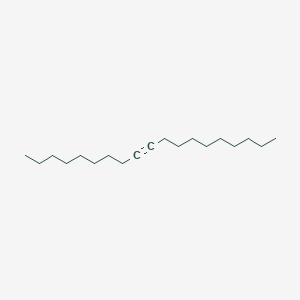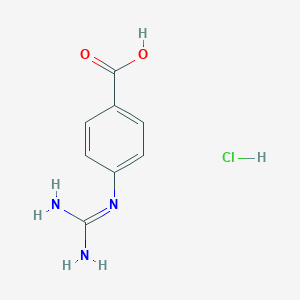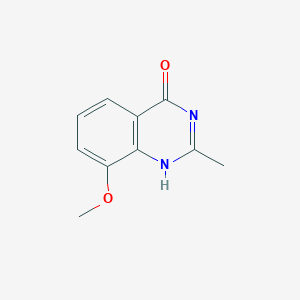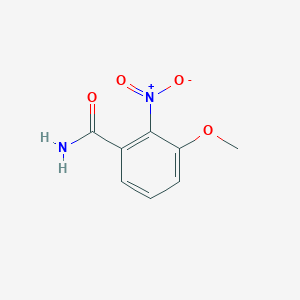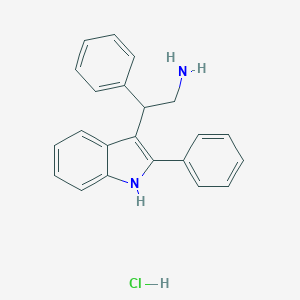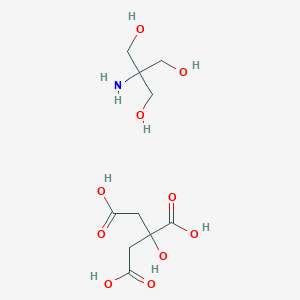
Trometamol citrate
Übersicht
Beschreibung
Trometamol citrate, also known as Trizma citrate monobasic or THAM-zitrat, is a compound with the molecular formula C10H19NO10 . It has a molecular weight of 313.26 g/mol . The compound is composed of citric acid (CID 311) and tromethamine (CID 6503) . Trometamol is used in the medical field for the prevention and correction of metabolic acidosis associated with various clinical conditions .
Molecular Structure Analysis
The IUPAC name for Trometamol citrate is 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid . The InChI string and Canonical SMILES for this compound are also available .
Physical And Chemical Properties Analysis
Trometamol citrate has a molecular weight of 313.26 g/mol . It has a Hydrogen Bond Donor Count of 8 .
Wissenschaftliche Forschungsanwendungen
Fosfomycin Trometamol : It's a broad-spectrum antibiotic effective in treating uncomplicated lower urinary tract infections in adult women. It works by inhibiting cell wall synthesis and reducing bacterial adhesion to the urogenital mucosa (Naber, 2005).
Dexketoprofen Trometamol : This is a water-soluble salt of the nonsteroidal anti-inflammatory drug ketoprofen. It's used as an analgesic and anti-inflammatory agent (Barbanoj, Antonijoan, & Gich, 2001).
Ketorolac Trometamol Topical Formulations : These formulations improve systemic delivery of the analgesic ketorolac trometamol via the transdermal route, avoiding problems associated with its therapy (El-Setouhy & El‐Ashmony, 2010).
Fosfomycin-Trometamol in Urinary Tract Infections (UTIs) : This oral formula is recommended for treating UTIs in women with uncomplicated infections (Raz, 2012).
Gadobutrol Solution Analysis : The RP-LC technique for determining trometamol content in gadobutrol solution for intravenous administration is efficient, specific, exact, and accurate, making it useful for release testing of gadobutrol injection (Najana & Bollikolla, 2021).
Dexketoprofen Trometamol in Pain Management : This compound is a quick-acting analgesic for treating musculoskeletal conditions, post-operative pain, toothache, and dysmenorrhoea (Sweetman, 2003).
In Vitro Model of Bacterial Cystitis : Trometamol fosfomycin effectively suppresses bacterial growth in an in vitro bladder model, demonstrating its potential for treating bacterial cystitis (Greenwood, 1986).
Fosfomycin Trometamol as Single-Dose Oral Treatment : This compound is significant for the first-line empirical treatment of uncomplicated lower urinary tract infections (Keating, 2013).
Dexketoprofen Trometamol in Acute and Chronic Pain : This drug appears as effective as a double dose of the racemic drug in treating various pain conditions (Walczak, 2011).
Prophylaxis in Prostate Biopsy : Fosfomycin trometamol (FT) has a lower rate of adverse events compared to ciprofloxacin for transrectal prostate biopsy (Cai et al., 2017).
Effect on Healing of Fractures : Dexketoprofen trometamol did not show any negative effects on the healing of closed fractures of the tibia (Sevimli et al., 2013).
Pharmacokinetics in Renal Insufficiency : Trometamol fosfomycin's pharmacokinetics are higher in uraemic patients with renal insufficiency, indicating a need for dose modification in such patients (Fillastre et al., 1988).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMHBUDWQBDMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932478 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trometamol citrate | |
CAS RN |
6986-91-0, 14504-24-6, 108321-33-1 | |
| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6986-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trometamol citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108321331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TROMETAMOL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y370FA4B4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



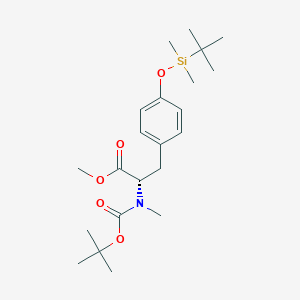
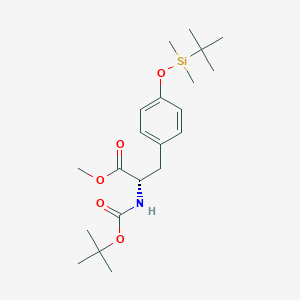
![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)
![(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)
